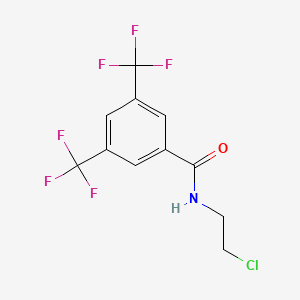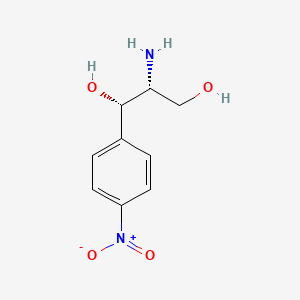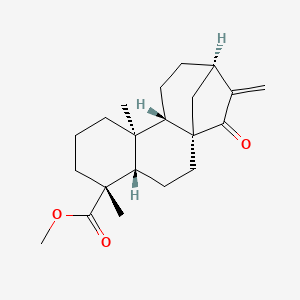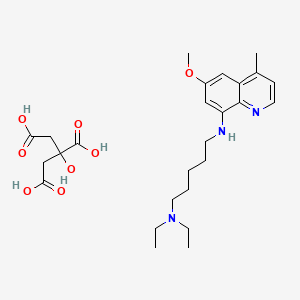
Antimony neodecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimony neodecanoate: is an organometallic compound formed by the reaction of neodecanoic acid with antimony oxide. It is used in various industrial applications due to its unique properties, such as thermal stability and catalytic activity. This compound is particularly significant in the field of polymer chemistry, where it serves as a catalyst and stabilizer.
准备方法
Synthetic Routes and Reaction Conditions: Antimony neodecanoate is typically synthesized by reacting neodecanoic acid with antimony trioxide (Sb2O3). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
Neodecanoic acid+Antimony trioxide→Antimony neodecanoate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction environments. The reaction is usually conducted in a solvent medium to facilitate the interaction between neodecanoic acid and antimony trioxide. The product is then purified through various techniques such as recrystallization or distillation to obtain a high-purity compound.
化学反应分析
Types of Reactions: Antimony neodecanoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form antimony pentoxide.
Reduction: It can be reduced to elemental antimony under specific conditions.
Substitution: It can participate in substitution reactions where the neodecanoate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various ligands such as phosphines or amines can be used in substitution reactions.
Major Products:
Oxidation: Antimony pentoxide.
Reduction: Elemental antimony.
Substitution: New organometallic compounds with different ligands.
科学研究应用
Chemistry: Antimony neodecanoate is used as a catalyst in polymerization reactions, particularly in the production of polyesters and polyurethanes. It helps in controlling the molecular weight and properties of the resulting polymers.
Biology and Medicine:
Industry: In the industrial sector, this compound is used as a heat stabilizer in the production of polyvinyl chloride (PVC). It helps in preventing the degradation of PVC at high temperatures, thereby enhancing its durability and performance.
作用机制
The mechanism by which antimony neodecanoate exerts its effects is primarily through its catalytic activity. In polymerization reactions, it acts as a Lewis acid, facilitating the formation of polymer chains by coordinating with monomer units. The molecular targets include the functional groups of the monomers, and the pathways involved are those of chain-growth polymerization.
相似化合物的比较
Tin neodecanoate: Used as a catalyst in similar polymerization reactions but has different thermal stability properties.
Zinc neodecanoate: Also used as a heat stabilizer but is less effective compared to antimony neodecanoate.
Uniqueness: this compound is unique due to its high thermal stability and effectiveness as a catalyst in polymerization reactions. It offers better performance in stabilizing PVC compared to other metal neodecanoates, making it a preferred choice in industrial applications.
Conclusion
This compound is a versatile compound with significant applications in the fields of chemistry and industry Its unique properties and effectiveness as a catalyst and stabilizer make it an important compound in the production of polymers and other industrial materials
属性
分子式 |
C10H20O5Sb2 |
|---|---|
分子量 |
463.78 g/mol |
IUPAC 名称 |
antimony(3+);7,7-dimethyloctanoic acid;oxygen(2-) |
InChI |
InChI=1S/C10H20O2.3O.2Sb/c1-10(2,3)8-6-4-5-7-9(11)12;;;;;/h4-8H2,1-3H3,(H,11,12);;;;;/q;3*-2;2*+3 |
InChI 键 |
GVASYBFAAIOOHC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CCCCCC(=O)O.[O-2].[O-2].[O-2].[Sb+3].[Sb+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


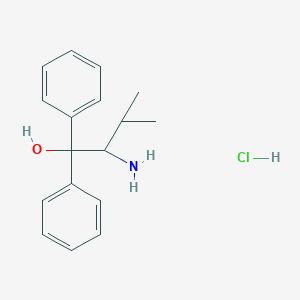

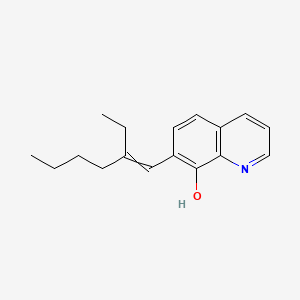
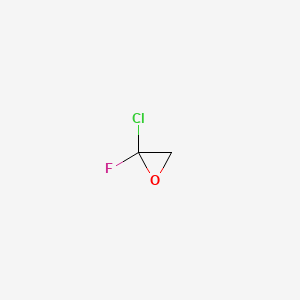



![2-[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[4-amino-2-[[4-amino-2-[[(2E,4E)-octa-2,4-dienoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoylamino]-2-(3-chloro-4-hydroxycyclohexyl)acetic acid](/img/structure/B12811379.png)
